N-(4-Methoxybenzyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide

Description

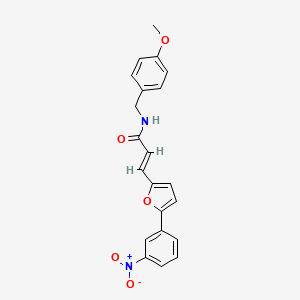

N-(4-Methoxybenzyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is a synthetic acrylamide derivative characterized by a furan-2-yl core substituted with a 3-nitrophenyl group at the 5-position and an acrylamide moiety linked to a 4-methoxybenzyl group.

Properties

CAS No. |

853351-53-8 |

|---|---|

Molecular Formula |

C21H18N2O5 |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

(E)-N-[(4-methoxyphenyl)methyl]-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |

InChI |

InChI=1S/C21H18N2O5/c1-27-18-7-5-15(6-8-18)14-22-21(24)12-10-19-9-11-20(28-19)16-3-2-4-17(13-16)23(25)26/h2-13H,14H2,1H3,(H,22,24)/b12-10+ |

InChI Key |

VZSUWDUHEMYPKN-ZRDIBKRKSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, where a phenyl ring is treated with nitric acid and sulfuric acid.

Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through alkylation reactions, where a benzyl halide is reacted with a methoxy-substituted benzene.

Formation of the Acrylamide Moiety: The final step involves the formation of the acrylamide moiety through the reaction of the intermediate with acryloyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-Methoxybenzyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-Methoxybenzyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide with structurally related acrylamide derivatives, focusing on substituent variations, physicochemical properties, and biological activities.

Key Observations:

Substituent Effects on Bioactivity: The sulfamoylphenyl group in (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide confers potent SARS-CoV helicase inhibition (IC₅₀: 2.3 µM for ATPase activity), likely due to hydrogen bonding with the enzyme’s active site . In contrast, the 3-nitrophenyl-furan moiety in the target compound may enhance electron-deficient aromatic interactions, though its specific target remains uncharacterized. Morpholinophenyl derivatives (e.g., 27a, 27b) exhibit antibacterial activity against S. aureus Sortase A, suggesting that heterocyclic substituents (e.g., morpholine) improve target engagement in bacterial enzymes .

Impact of Lipophilicity :

- The 4-methoxybenzyl group in the target compound increases molecular weight and lipophilicity (logP ~3.5 estimated) compared to simpler analogs like (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide (logP ~1.8). This may enhance cell membrane penetration but could reduce aqueous solubility .

Structural Analogues with Nitro Groups :

- Compounds such as N-(5-fluoro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide (CID 1224066) share the 3-nitrophenyl motif but replace the furan with a benzene ring. The absence of the furan oxygen may reduce polarity and alter binding kinetics .

Thermal Stability :

- Morpholine-containing derivatives (e.g., 27a, 27b) exhibit high melting points (218–232°C), indicative of crystalline stability, whereas the target compound’s melting point is unreported, possibly due to synthetic challenges or amorphous nature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.